1-[(4-bromophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
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Description
The compound “1-[(4-bromophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a carboxamide group at the 3-position and a 2-oxo group at the 2-position. The 1-position of the pyridine ring is substituted with a bromophenylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the carboxamide and 2-oxo groups, and the bromophenylmethyl group. These functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its reactivity would be influenced by the presence of the bromine atom and the carboxamide and 2-oxo groups .Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that their targets may include bacterial and fungal proteins .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of microbes
Biochemical Pathways
Related compounds have been shown to interfere with the normal functioning of microbes, suggesting that f2743-2215 may affect pathways related to microbial growth and survival .
Result of Action
Similar compounds have demonstrated antimicrobial activity, suggesting that f2743-2215 may lead to the death of microbial cells .
Future Directions
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c20-15-10-8-14(9-11-15)13-22-12-4-7-17(19(22)24)18(23)21-16-5-2-1-3-6-16/h1-12H,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIVSCZVAUOMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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